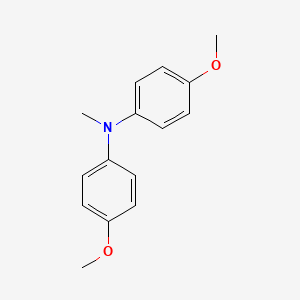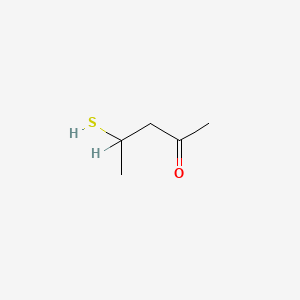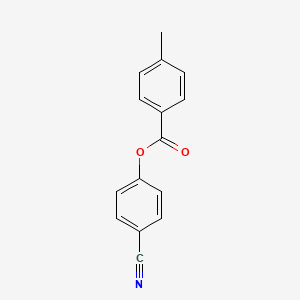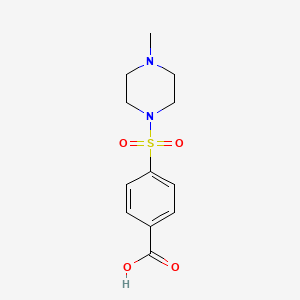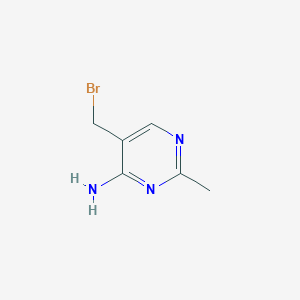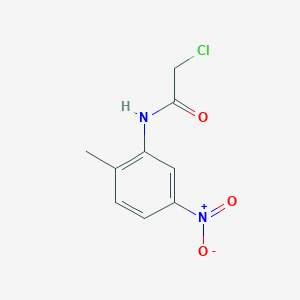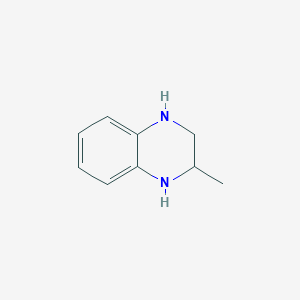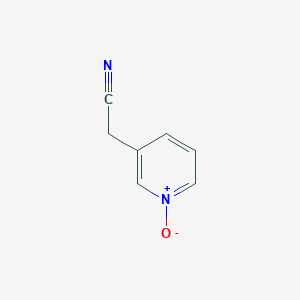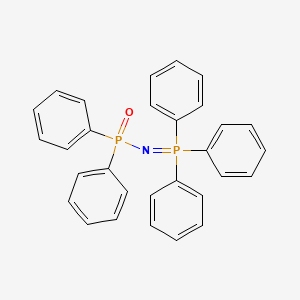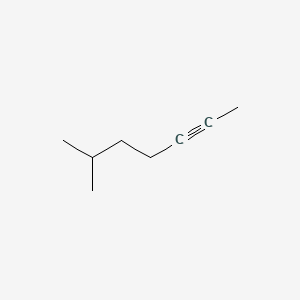
6-Methyl-2-heptyne
Übersicht
Beschreibung
6-Methyl-2-heptyne is a chemical compound with the molecular formula C8H14 . It has a molecular weight of 110.1968 . The IUPAC Standard InChI is InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-heptyne can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and orientation.Physical And Chemical Properties Analysis
6-Methyl-2-heptyne has a molecular formula of C8H14 and an average mass of 110.197 Da . Its monoisotopic mass is 110.109550 Da .Wissenschaftliche Forschungsanwendungen
Microwave Spectroscopy and Molecular Structures
The research conducted by Fournier, Bohn, and Michels (2008) explored the microwave rotational spectrum of 6-methyl-3-heptyne, characterizing two conformations of the molecule. This study enhances the understanding of molecular interactions and conformations in substances related to 6-Methyl-2-heptyne.
Chemical Synthesis and Catalysis
In a study by Ali, Tijani, and El-Ghanam (2002), the carbonylative coupling of 1-heptyne with aniline was achieved using a palladium(II) and phosphine ligand catalytic system. This demonstrates the role of 6-Methyl-2-heptyne analogs in facilitating complex chemical reactions.
Organometallic Chemistry
The work by Andrews and Cho (2006) on simple methylidene complexes, including reactions with 6-Methyl-2-heptyne analogs, reveals significant insights into organometallic chemistry, particularly in the synthesis and study of metal-halide complexes.
Catalytic Applications
Research by Zienkiewicz-Machnik et al. (2017) on the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one over nano-nickel catalysts highlights the potential of 6-Methyl-2-heptyne derivatives in catalytic processes, particularly in hydrogenation reactions.
QSAR Analysis in Anti-HIV Research
The study by Douali, Villemin, and Cherqaoui (2003) demonstrates the use of quantitative structure-activity relationships (QSAR) for predicting the anti-HIV activity of HEPT derivatives, a class that includes 6-Methyl-2-heptyne analogs. This research showcases the application of these compounds in medical and pharmaceutical research.
Safety And Hazards
6-Methyl-2-heptyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may be fatal if swallowed and enters airways . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-methylhept-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEALULIKYDRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199068 | |
| Record name | 6-Methyl-2-heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-heptyne | |
CAS RN |
51065-64-6 | |
| Record name | 6-Methyl-2-heptyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2-heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



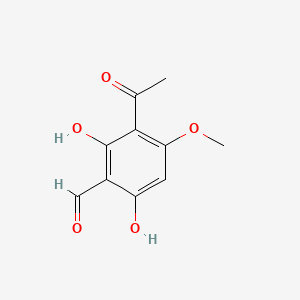
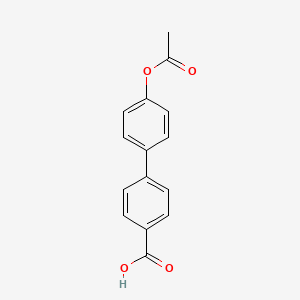
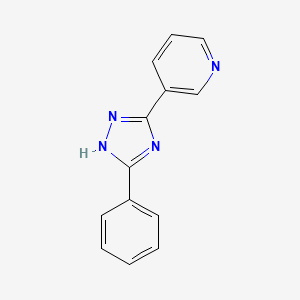
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
